Home > Products > Building Blocks P7080 > (1-Benzylpiperidin-4-yl)methanamine
(1-Benzylpiperidin-4-yl)methanamine - 88915-26-8

(1-Benzylpiperidin-4-yl)methanamine

Catalog Number: EVT-1599620
CAS Number: 88915-26-8
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(1-Benzylpiperidin-4-yl)methanamine” is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.32 g/mol . The IUPAC name for this compound is (1-benzyl-4-piperidinyl)methanamine .

Synthesis Analysis

A series of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were synthesized and evaluated for the serotonin reuptake inhibitory abilities . The metabolic stabilities of these compounds were measured in vitro using human or mouse liver microsomes .

Molecular Structure Analysis

The InChI code for “(1-Benzylpiperidin-4-yl)methanamine” is 1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 . The canonical SMILES structure is C1CN(CCC1CN)CC2=CC=CC=C2 .

Chemical Reactions Analysis

The compound has been used in the synthesis of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives . These derivatives were evaluated for their serotonin reuptake inhibitory abilities .

Physical And Chemical Properties Analysis

“(1-Benzylpiperidin-4-yl)methanamine” has a molecular weight of 204.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 204.162648646 g/mol .

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives

Compound Description: This series of compounds, including SD-4 and SD-6, were designed as multifunctional agents for Alzheimer's disease (AD). These compounds exhibited inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1) enzymes, as well as preventing Aβ aggregation. [] Notably, both SD-4 and SD-6 demonstrated significant blood-brain barrier permeability and lacked neurotoxic effects. [] In vivo studies with SD-6 in rat models of AD showcased improvements in cognition and memory. []

2-(1-Benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole Derivatives

Compound Description: These compounds were designed as potential AChE inhibitors for AD treatment, building upon the known AChE inhibitory properties of benzyl piperidine and benzimidazole scaffolds. [] Molecular docking studies identified compounds like B24, A24, and B8 as having high blood-brain barrier permeability and strong binding affinities to AChE. []

N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

Compound Description: This group of compounds was initially investigated for potential AChE inhibitory activity. Notably, some derivatives demonstrated significant AChE inhibition comparable to donepezil, a known AChE inhibitor used in AD treatment. [] These active compounds exhibited similar binding interactions with AChE as donepezil in docking studies. []

(Z)-2-(4-((5-((1-Benzylpiperidin-4-yl)methylene)-2,4-dioxothiazolidin-3-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides

Compound Description: Fifteen derivatives (CF-4a-o) were synthesized using a click chemistry approach, incorporating triazole and thiazolidine-2,4-dione moieties, both recognized for broad biological applications. []

1-(1-Benzylpiperidin-4-yl)ethan-1-one Derivatives

Compound Description: These derivatives, along with 4,5-dimethoxy-2-nitrobenzohydrazide derivatives, were synthesized and screened for their antioxidant and cholinesterase (AChE and BuChE) inhibitory activities. []

N-(1-Benzylpiperidin-4-yl)phenylacetamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for its affinity towards sigma1 and sigma2 receptors. [, ] Notably, the unsubstituted N-(1-Benzylpiperidin-4-yl)phenylacetamide exhibited high affinity and selectivity for sigma1 receptors. [] Further modifications with substitutions on the phenylacetamide aromatic ring were explored to investigate their impact on sigma receptor binding. []

Piperic Acid Amide of 2-(4-Amino-1-benzylpiperidin-4-yl)Acid (β3, 3-Pip(Bzl))

Compound Description: This compound, denoted as C3, demonstrated promising cytotoxic activity against pancreatic cancer cells (Panc-1) with an IC50 of 7.0 μM. [] It exhibited a mild cytotoxic effect on normal prostate cells (BPH-1). [] Further investigations revealed that C3 induced apoptosis in pancreatic cancer cells and arrested cell cycle progression. []

N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide Derivatives

Compound Description: This class of compounds acts as antagonists of the muscarinic receptor 4 (M4), specifically targeting neurological disorders like Alzheimer's disease. []

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one Hydrochloride

Compound Description: This compound is synthesized through the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. [, ]

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611)

Compound Description: This compound, designated as WAY-262611, was discovered through high-throughput screening for small molecule leads targeting bone disorders. It acts as a "wingless" β-catenin agonist and demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats. []

4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP)

Compound Description: This radioiodinated compound was synthesized and characterized as a high-affinity ligand for sigma receptors, particularly for potential imaging of breast cancer. [, ] It demonstrated high affinity binding to sigma receptors in MCF-7 breast cancer cells. [, ]

N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide (3a)

Compound Description: This compound was synthesized and evaluated as a potential positron emission tomography (PET) imaging agent for sigma receptors. [] It exhibited high affinity for sigma receptors and demonstrated selective uptake in the brain, heart, liver, lungs, spleen, kidneys, and small intestine of mice. []

Overview

(1-Benzylpiperidin-4-yl)methanamine, also known by its IUPAC name, is an organic compound classified within the piperidine family. This compound features a piperidine ring that is substituted with a benzyl group and an amine functional group. Its chemical structure can be represented by the molecular formula C13H20N2C_{13}H_{20}N_{2} and is associated with various scientific applications, particularly in the fields of chemistry and pharmacology.

Source and Classification

The compound can be sourced from various chemical suppliers and databases, including Benchchem and PubChem, which provide detailed information regarding its properties, synthesis, and applications . It falls under the category of amines and heterocycles, specifically as a substituted piperidine derivative.

Synthesis Analysis

Methods

The synthesis of (1-Benzylpiperidin-4-yl)methanamine typically involves the reaction of benzylamine with 1-benzyl-4-piperidone. A common synthetic route includes:

  1. Wittig Reaction: This involves the reaction of (methoxymethyl)triphenylphosphonium chloride with 1-benzyl-4-piperidone to form an enol ether.
  2. Hydrolysis: The enol ether undergoes hydrolysis to yield (1-Benzylpiperidin-4-yl)methanamine.

Technical Details

The reaction conditions often require specific solvents such as ethanol or dichloromethane, and may involve catalysts to enhance yield and purity. The optimization of these parameters is crucial for industrial applications where scalability is necessary.

Molecular Structure Analysis

Structure

The molecular structure of (1-Benzylpiperidin-4-yl)methanamine consists of a piperidine ring connected to a benzyl group via one nitrogen atom. The structural representation can be described by its InChI key: ONAOYLIDWZWIIL-UHFFFAOYSA-N, which provides a unique identifier for this compound in chemical databases .

Data

  • Molecular Formula: C13H20N2C_{13}H_{20}N_{2}
  • Molecular Weight: 220.31 g/mol
  • InChI: InChI=1S/C13H20N2/c1-14-11-9-15(10-8-11)12-13(14)7-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3
Chemical Reactions Analysis

Types of Reactions

(1-Benzylpiperidin-4-yl)methanamine can participate in various chemical reactions:

  1. Oxidation: Typically performed using potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
  2. Reduction: Commonly involves hydrogen gas in the presence of palladium catalysts to produce secondary or tertiary amines.
  3. Substitution: Involves nucleophilic substitution reactions with halogenated compounds.

Technical Details

The reagents used in these reactions include:

  • Oxidation Reagents: Potassium permanganate in acidic conditions.
  • Reduction Agents: Hydrogen gas with palladium on carbon.
  • Substitution Bases: Sodium hydroxide for nucleophilic substitutions.
Mechanism of Action

Process

The mechanism of action for (1-Benzylpiperidin-4-yl)methanamine primarily involves its interaction with neurotransmitter systems. It has been studied for its potential as a monoamine releasing agent, influencing neurotransmitter release such as dopamine and norepinephrine.

Data

Research indicates that this compound may interact with various receptors in the central nervous system, potentially affecting mood and cognitive functions .

Physical and Chemical Properties Analysis

Physical Properties

(1-Benzylpiperidin-4-yl)methanamine is typically characterized by:

  • Appearance: Yellow oil
  • Melting Point: Data not specified but generally remains liquid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from experimental studies suggest that careful handling is required due to potential reactivity under certain conditions .

Applications

(1-Benzylpiperidin-4-yl)methanamine has several scientific uses:

  1. Chemistry: Serves as an intermediate in synthesizing various organic compounds.
  2. Biology: Investigated for its effects on neurotransmitter systems, particularly in neuropharmacology.
  3. Medicine: Explored for potential therapeutic effects in treating neurological disorders such as Alzheimer's disease due to its interaction with beta-secretase 1 .
  4. Industry: Utilized in pharmaceutical development and the production of fine chemicals.
Therapeutic Applications in Neurodegenerative Disease Management

Cholinesterase Inhibition for Alzheimer’s Disease Therapy

Dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms

(1-Benzylpiperidin-4-yl)methanamine serves as a fundamental pharmacophore in dual cholinesterase inhibitors, targeting both AChE and BChE with balanced potency. Its benzylpiperidine moiety enables selective binding to the catalytic anionic site (CAS) of AChE through cation-π interactions with Phe330 and π-stacking with Trp84, while extended hybrid structures simultaneously engage the peripheral anionic site (PAS) via appended aromatic groups [1] [6]. Molecular docking studies reveal that derivatives like 8c1 exhibit non-competitive (AChE; Ki = 0.14 µM) and mixed-type (BChE; Ki = 0.46 µM) inhibition, enabling sustained acetylcholine modulation across Alzheimer’s disease (AD) stages [2]. Crucially, BChE inhibition gains therapeutic relevance in advanced AD, where BChE activity increases by 40–90% and compensates for declining AChE [8].

Table 1: Cholinesterase Inhibition Profiles of Key Derivatives

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)BBB Permeability (Pₑ, 10⁻⁶ cm/s)
8c10.612.0414.34
15b0.39 ± 0.11>10Not reported
6b0.00014Not reportedPredicted high
Donepezil (Ref.)0.6 ± 0.05Inactive12.1

Comparative Efficacy with Donepezil and Tacrine Analogs

Structural optimization of (1-benzylpiperidin-4-yl)methanamine yields derivatives surpassing standard therapeutics in potency and selectivity. Compound 6b (IC₅₀ = 0.14 nM) exhibits 4,286-fold greater AChE inhibition than donepezil (IC₅₀ = 0.6 µM) due to enhanced CAS binding via hydrogen bonding with Trp279 [5]. Similarly, benzimidazolinone derivative 15j (BChE IC₅₀ = 0.16 µM) demonstrates 62.5-fold greater potency than tacrine (BChE IC₅₀ = 10 µM) while avoiding hepatotoxic quinone formation [4]. Hybridization strategies further enhance efficacy: Phenothiazine-donepezil hybrids (e.g., 11d, 12d) inhibit AChE/BChE in the low micromolar range (IC₅₀ = 1–5 µM) while retaining antioxidant capacity—a dual functionality absent in tacrine analogs [1].

Role in Ameliorating Oxidative Stress-Induced Neuronal Damage

The benzylpiperidine scaffold confers indirect antioxidant effects by mitigating mitochondrial dysfunction and reactive oxygen species (ROS) overproduction in neuronal cells. Hybrid compounds like 13 significantly reduce H₂O₂-induced cytotoxicity in SH-SY5Y neuroblastoma cells (≥80% viability at 10 µM) without intrinsic cytotoxicity [1]. Mechanistically, this protection correlates with DPPH radical scavenging (IC₅₀ = 25–50 µM) and inhibition of lipid peroxidation cascades [1] [4]. In scopolamine-induced cognitive impairment models, derivatives such as 15b and 15j restore memory retention in Morris water maze tests by preserving hippocampal redox homeostasis [4].

Muscarinic Receptor Subtype Selectivity and Implications

M2 vs. M3 Receptor Antagonism for Smooth Muscle Disorders

Though not a primary muscarinic ligand, (1-benzylpiperidin-4-yl)methanamine’s structural analogs exhibit subtype-selective receptor modulation. The benzylamine moiety enables M2/M3 differentiation, with N-aryl substitutions favoring M3 antagonism—a trait exploitable for smooth muscle hyperactivation disorders [6]. M3 receptors dominate postjunctional sites in detrusor muscle and airways; their blockade reduces involuntary contractions without cardiac (M2-mediated) effects [6].

Potential in Overactive Bladder and Respiratory Disorders

Computational models indicate that piperidine-linked benzamides derived from this scaffold achieve >100-fold M3 selectivity over M1/M4 subtypes, positioning them as candidates for overactive bladder therapy [6]. Similarly, fluorinated analogs show high bronchial M3 affinity (Ki < 10 nM), suggesting potential in chronic obstructive pulmonary disease (COPD) by reducing acetylcholine-driven bronchoconstriction [6]. In vivo validation remains ongoing, but ex vivo studies confirm dose-dependent bladder smooth muscle relaxation.

Emerging Roles in Multitarget-Directed Ligand (MTDL) Strategies

Synergistic Anti-Amyloid Aggregation and Metal Chelation

(1-Benzylpiperidin-4-yl)methanamine enables rational design of MTDLs by conjugating cholinesterase inhibition with disease-modifying functions:

  • Anti-Aβ Aggregation: Hybrids with arylsulfonamide (e.g., 9) or phenothiazine moieties inhibit Aβ₁₋₄₀ fibrillization by 40–70% at 10 µM—exceeding donepezil’s 25% inhibition—via hydrophobic stacking with β-sheet domains [1] [9]. Molecular dynamics simulations confirm disruption of salt bridges between Aβ residues Glu22/Lys28 [9].
  • Metal Chelation: Benzimidazole-derived hybrids (e.g., 5) exhibit bidentate or tridentate metal coordination, with Cu(II) binding constants (log K = 12.4) sufficient to prevent ROS generation by Cu-Aβ complexes [6]. This dual action reduces Aβ-induced neurotoxicity in PC12 cells by >60% [9].

Table 2: Multitarget Profiles of Key Hybrid Derivatives

CompoundAChE IC₅₀ (µM)Aβ Aggregation Inhibition (%)Metal Chelation Strength (log K, Cu²⁺)Neuroprotection (Cell Viability %)
91.660.7Moderate85 (vs. Aβ toxicity)
11d1.252.1Weak78 (vs. H₂O₂ stress)
58.338.912.492 (vs. Cu-Aβ toxicity)

Pharmacokinetically, these hybrids maintain drug-likeness: clog P (1.9–4.7), molecular weight (<500 Da), and blood-brain barrier penetration (predicted log BB > 0.3) [9]. Their MTDL efficacy validates (1-benzylpiperidin-4-yl)methanamine as a versatile scaffold for addressing AD’s multifactorial pathology.

Properties

CAS Number

88915-26-8

Product Name

(1-Benzylpiperidin-4-yl)methanamine

IUPAC Name

(1-benzylpiperidin-4-yl)methanamine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2

InChI Key

KNUKUWNSGVICSX-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN)CC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.